molecular formula C25H33ClN2O3 B563568 tert-Butyl Cetirizine-d8 CAS No. 1189466-71-4

tert-Butyl Cetirizine-d8

Cat. No. B563568
M. Wt: 453.049
InChI Key: CRBIKYGPQWQMAG-DBVREXLBSA-N
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Description

Tert-Butyl Cetirizine-d8 is a labeled derivative of Certirizine . It is used for proteomics research . The molecular formula is C25H25D8ClN2O3 and the molecular weight is 453.04 .


Molecular Structure Analysis

The molecular structure of tert-Butyl Cetirizine-d8 is represented by the formula C25H25D8ClN2O3 . This indicates that it contains 25 carbon atoms, 25 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving tert-Butyl Cetirizine-d8 are not available, there are studies on the thermal reactions and decomposition characteristics of related compounds like tert-butyl (2-ethylhexyl) monoperoxy carbonate and di-tert-butyl azodicarboxylate .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl Cetirizine-d8 is 453.04, and its molecular formula is C25H25D8ClN2O3 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.

Scientific Research Applications

Overview of the tert-Butyl Group in Medicinal Chemistry

The tert-butyl group is commonly found in medicinal chemistry. Its integration into bioactive compounds can lead to property modulation like increased lipophilicity and decreased metabolic stability. Alternative substituents are explored for drug discovery, as seen in a comparative study of drug analogues of bosentan and vercirnon, highlighting the tert-butyl group's impact on drug properties (Westphal et al., 2015).

The Role of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines are important intermediates for asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and can create a wide range of highly enantioenriched amines. This methodology, relevant in developing pharmacologically active compounds, showcases the utility of tert-butyl derivatives in synthesizing complex amine structures (Ellman et al., 2002).

Application in Protein Research Using O-tert-Butyltyrosine

O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins for research. Its tert-butyl group presents a unique NMR tag, observable in spectra without isotope labeling. This property is advantageous in high-molecular-weight systems and measuring ligand binding affinities, illustrating the tert-butyl group's utility in protein research (Chen et al., 2015).

Exploration of Metal Complex Formation with Cetirizine

Research on cetirizine involves exploring its complex formation with bivalent transition metal(II) ions, alongside amino acids like alanine. These studies provide insights into the physicochemical properties and potential therapeutic applications of cetirizine complexes, which could be extrapolated to tert-Butyl Cetirizine-d8 (Rayan et al., 2015).

Tert-Butyl Hydroperoxide in Studying Oxidative Stress

Tert-butyl hydroperoxide is used to study oxidative stress effects on mammalian cells, particularly DNA base damage. This research informs on the biological interactions of tert-butyl compounds under oxidative conditions, relevant to understanding the biological activity of tert-Butyl Cetirizine-d8 (Altman et al., 1993).

properties

IUPAC Name

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIKYGPQWQMAG-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl Cetirizine-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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